1-(5-Chloropyridin-2-yl)ethyl(methyl)amine, with the chemical formula CHClN and CAS Number 1521697-99-3, is a compound of interest in various scientific fields. It is classified as an organic amine, specifically a substituted pyridine derivative. The compound features a pyridine ring substituted with chlorine, which contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of 1-(5-Chloropyridin-2-yl)ethyl(methyl)amine can be approached through several methods. One common method involves the alkylation of a suitable amine precursor with an appropriate alkyl halide.
The molecular structure of 1-(5-Chloropyridin-2-yl)ethyl(methyl)amine can be represented using its SMILES notation: CNC(Cc1ccccn1)c1ccc(Cl)cn1
.
1-(5-Chloropyridin-2-yl)ethyl(methyl)amine can participate in various chemical reactions owing to its functional groups.
The mechanism of action for compounds like 1-(5-Chloropyridin-2-yl)ethyl(methyl)amine often involves interactions at specific biological targets, such as receptors or enzymes.
Understanding the physical and chemical properties of 1-(5-Chloropyridin-2-yl)ethyl(methyl)amine is crucial for its application in research and industry.
This compound has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: